molecular formula C19H24N2O 2HCl B192758 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride CAS No. 108983-83-1

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride

Cat. No.: B192758
CAS No.: 108983-83-1
M. Wt: 296.42 2x36.46
InChI Key: DJRDCMNGICGKGJ-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride has a wide range of scientific research applications:

Preparation Methods

The synthesis of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride involves several steps. One common method is the reaction of diphenylmethyl chloride with piperazine in the presence of a base to form 4-(Diphenylmethyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to produce 4-(Diphenylmethyl)-1-piperazineethanol. Finally, the compound is converted to its dihydrochloride salt by reacting with hydrochloric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Comparison with Similar Compounds

4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride can be compared with other similar compounds, such as:

    Cetirizine: A well-known antihistamine that also contains a piperazine ring. It is used to treat allergic reactions and has a similar chemical structure.

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.2ClH/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRDCMNGICGKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640999
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108983-83-1
Record name 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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